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Compound of Interest

Compound Name: 1,3-Benzenedisulfonic acid

Cat. No.: B1199292 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for 1,3-benzenedisulfonic acid. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. This

document presents quantitative data in a structured format, details experimental protocols, and

includes visualizations to illustrate molecular structure and analytical workflows.

Molecular Structure
1,3-Benzenedisulfonic acid is an aromatic organic compound characterized by a benzene

ring substituted with two sulfonic acid groups at the meta positions.

Caption: 2D structure of 1,3-Benzenedisulfonic acid.

Spectroscopic Data
The following sections present the NMR and IR spectroscopic data for 1,3-Benzenedisulfonic
acid, primarily focusing on its more commonly available disodium salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The data presented here is for the disodium salt of 1,3-benzenedisulfonic acid.

Table 1: ¹H NMR Spectroscopic Data for 1,3-Benzenedisulfonic Acid Disodium Salt
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Chemical Shift (δ) ppm Multiplicity Assignment

7.94 d H-4, H-6

7.78 t H-5

7.27 s H-2

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly

based on experimental conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Benzenedisulfonic Acid Disodium Salt

Chemical Shift (δ) ppm Assignment

146.65 C-1, C-3

131.60 C-5

128.25 C-4, C-6

122.20 C-2

Note: Data is referenced from spectra of similar aromatic sulfonic acids and may vary slightly

based on experimental conditions.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data below

corresponds to the solid form of 1,3-benzenedisulfonic acid disodium salt, typically acquired

using an Attenuated Total Reflectance (ATR) accessory.

Table 3: FT-IR Spectroscopic Data for 1,3-Benzenedisulfonic Acid Disodium Salt
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Wavenumber (cm⁻¹) Intensity Assignment

~3500 Broad
O-H stretch (from absorbed

water)

3000-3100 Medium Aromatic C-H stretch

1600-1450 Medium-Strong Aromatic C=C ring stretch

1250-1120 Strong S=O asymmetric stretch

1080-1010 Strong S=O symmetric stretch

1000-650 Strong
C-S stretch and aromatic C-H

out-of-plane bending

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of 1,3-
benzenedisulfonic acid or its disodium salt.

NMR Spectroscopy Protocol

Sample Preparation Data Acquisition Data Processing

Weigh ~10-20 mg of sample Dissolve in 0.6-0.7 mL of D₂O Add internal standard (e.g., DSS) Transfer to a 5 mm NMR tube Insert sample into spectrometer Lock and shim the magnetic field Acquire ¹H and ¹³C NMR spectra Fourier transform the raw data Phase and baseline correct the spectra Reference spectra to internal standard Integrate peaks and assign chemical shifts

Click to download full resolution via product page

Caption: Generalized workflow for NMR spectroscopic analysis.

Detailed Steps:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1,3-benzenedisulfonic acid disodium salt.
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Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O), as the compound is highly

soluble in water.

Add a small amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic

acid (DSS), for chemical shift referencing.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the D₂O solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Data Processing:

Apply a Fourier transform to the raw free induction decay (FID) data.

Perform phase and baseline corrections on the resulting spectra.

Reference the chemical shifts of the spectra to the internal standard (DSS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H

and ¹³C spectra based on known values and theoretical predictions.

IR Spectroscopy Protocol (ATR-FTIR)

Sample Preparation & Setup Data Acquisition Data Processing & Analysis

Ensure ATR crystal is clean Acquire a background spectrum Place a small amount of solid sample on the crystal Apply pressure to ensure good contact Collect the sample spectrum Perform ATR correction (if necessary) Identify and label significant peaks Correlate peaks to functional groups

Click to download full resolution via product page
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Caption: Generalized workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

Sample Preparation and Setup:

Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.[2]

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the instrument and atmosphere.

Place a small amount of the solid 1,3-benzenedisulfonic acid disodium salt powder onto

the center of the ATR crystal.[2]

Apply consistent pressure using the instrument's pressure clamp to ensure good contact

between the sample and the crystal surface.[3]

Data Acquisition:

Collect the infrared spectrum of the sample over the desired wavenumber range (typically

4000-400 cm⁻¹).

Data Processing and Analysis:

If required by the software, perform an ATR correction to account for the wavelength-

dependent depth of penetration of the IR beam.

Identify the wavenumbers of the significant absorption peaks in the spectrum.

Correlate the observed peaks with known vibrational frequencies of functional groups to

confirm the structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzenedisulfonic-acid-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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